CEP1612

描述

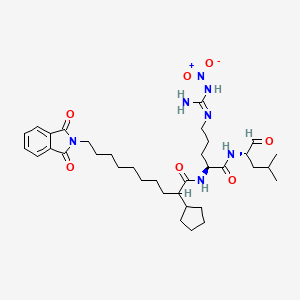

属性

CAS 编号 |

189036-01-9 |

|---|---|

分子式 |

C35H53N7O7 |

分子量 |

683.8 g/mol |

IUPAC 名称 |

N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-2-cyclopentyl-10-(1,3-dioxoisoindol-2-yl)decanamide |

InChI |

InChI=1S/C35H53N7O7/c1-24(2)22-26(23-43)38-32(45)30(19-13-20-37-35(36)40-42(48)49)39-31(44)27(25-14-8-9-15-25)16-7-5-3-4-6-12-21-41-33(46)28-17-10-11-18-29(28)34(41)47/h10-11,17-18,23-27,30H,3-9,12-16,19-22H2,1-2H3,(H,38,45)(H,39,44)(H3,36,37,40)/t26-,27?,30-/m0/s1 |

InChI 键 |

OOEXUWDNTCTJMI-ZJHKYUCMSA-N |

手性 SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3 |

规范 SMILES |

CC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CEP 1612 CEP-1612 CEP1612 phthalimide-(CH2)8CH(cyclopentyl)CO-Arg(NO2)-Leu-H phthalimide-(CH2)8CH(cyclopentyl)CO-nitroarginyl-leucinal |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Role of Cep164: A Technical Guide to its Function and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal protein 164 (Cep164) is a critical component of the distal appendages of the mother centriole, playing an indispensable role in the formation of primary cilia. This technical guide provides an in-depth exploration of Cep164's function, subcellular localization, and its intricate involvement in cellular signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental methodologies for its study, and visual representations of its functional relationships to facilitate a deeper understanding for researchers and professionals in drug development.

Core Functions of Cep164

Cep164 is a key regulator of ciliogenesis and has also been implicated in the DNA damage response (DDR).

1.1. Role in Ciliogenesis:

The primary and most well-established function of Cep164 is its essential role in the initiation of primary cilium formation.[1][2] Primary cilia are microtubule-based organelles that act as sensory antennae for the cell, playing crucial roles in various signaling pathways.[2][3] Cep164's function in this process is multi-faceted:

-

Vesicle Docking: Cep164 is indispensable for the docking of vesicles at the distal end of the mother centriole, a crucial initial step in the formation of the ciliary membrane.[4]

-

Recruitment of Key Proteins: It acts as a scaffold, recruiting essential proteins for ciliogenesis to the basal body. A key interaction is with Tau tubulin kinase 2 (TTBK2), which is recruited by Cep164 to the mother centriole.[5][6] This recruitment is critical for the subsequent removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.[7]

-

Interaction with the Rab GTPase Network: Cep164 interacts with the Rab8 GTPase activating protein Rabin8, and is required for the localization of Rab8 to the centrosome.[4] This interaction provides a molecular link between the mother centriole and the machinery of ciliary membrane biogenesis.[4]

1.2. Role in DNA Damage Response (DDR):

Several studies have suggested a role for Cep164 in the cellular response to DNA damage. It has been reported to interact with the key DDR kinases ATR and ATM.[8] Upon DNA damage, Cep164 is said to be phosphorylated and relocalizes to nuclear foci.[8] It has been implicated as a mediator protein required for the maintenance of genomic stability through the modulation of MDC1, RPA, and CHK1.[9] However, some studies have shown that cells lacking Cep164 do not exhibit increased sensitivity to DNA damaging agents, suggesting its role in the nuclear DDR may be limited or context-dependent.[7][10]

Subcellular Localization of Cep164

Cep164 exhibits a highly specific and dynamic subcellular localization.

-

Distal Appendages: The primary localization of Cep164 is at the distal appendages of the mature (mother) centriole.[1][2][3] This localization is crucial for its function in initiating ciliogenesis.

-

Cell Cycle Dependence: The amount of Cep164 at the centrosome is cell-cycle dependent, with levels peaking during interphase and decreasing during mitosis.[4][9] However, Cep164 persists at the centrioles throughout mitosis.[1][2]

-

Nuclear Foci (upon DNA damage): As mentioned, some studies report the relocalization of Cep164 to nuclear foci in response to DNA damage.[8]

Quantitative Data on Cep164

This section summarizes key quantitative findings related to Cep164 expression and function.

Table 1: Cell Cycle-Dependent Expression and Localization of Cep164

| Parameter | Observation | Cell Type | Reference |

| mRNA Levels | Relatively stable through G1 and S phases, with an increase in G2 and a peak in mitosis. | HeLaS3 | [4] |

| Protein Levels at Centrosome | Peaks in interphase and decreases during mitosis. | RPE1 | [9] |

| Localization to Centrioles | Present at all stages of the cell cycle, but staining is more intense during interphase.[4] | U2OS | [1] |

Table 2: Effects of Cep164 Depletion on Ciliogenesis

| Experimental Condition | Observation | Cell Type | Reference |

| siRNA-mediated knockdown of Cep164 | Drastic reduction in the percentage of ciliated cells. | RPE1 | [4] |

| siRNA-mediated knockdown of Cep164 | Abolished cilia formation without interfering with G1/G0 cell cycle arrest. | RPE1 | [9] |

| Rescue with siRNA-resistant Cep164 | Three- to four-fold increase in the percentage of ciliated cells compared to control. | RPE1 | [4] |

| Overexpression of Cep164-C terminus | Blocks the ability of cells to form cilia (dominant-negative effect). | RPE1 | [11] |

Table 3: Protein-Protein Interactions of Cep164

| Interacting Protein | Method of Detection | Functional Significance | Reference |

| TTBK2 | Co-immunoprecipitation, Yeast two-hybrid | Recruitment of TTBK2 to the mother centriole, essential for ciliogenesis initiation.[5] | [12] |

| Rabin8 | Co-immunoprecipitation, Yeast two-hybrid | Links the mother centriole to the ciliary membrane biogenesis machinery. | [4] |

| Rab8 | Co-immunoprecipitation | Cep164 is required for the centrosomal recruitment of Rab8. | [4] |

| ATR/ATM | Co-immunoprecipitation | Implicates Cep164 in the DNA damage response pathway. | [8] |

Signaling Pathways and Experimental Workflows

4.1. Cep164 in the Ciliogenesis Signaling Pathway

The following diagram illustrates the central role of Cep164 in initiating primary cilium formation.

4.2. Experimental Workflow: Immunofluorescence Staining of Cep164

This diagram outlines a typical workflow for visualizing Cep164 localization.

4.3. Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Identify Cep164 Interactors

This diagram illustrates the steps to identify proteins that interact with Cep164.

Detailed Experimental Protocols

5.1. Immunofluorescence Staining for Cep164 Localization

This protocol is optimized for visualizing Cep164 at the centrosome in cultured mammalian cells (e.g., RPE1 or U2OS).

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

-

Primary antibody: Rabbit anti-Cep164

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI solution

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips to 60-70% confluency.

-

Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Blocking: Incubate with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize the staining using a confocal microscope.

5.2. Co-Immunoprecipitation (Co-IP) for Cep164 Interaction Partners

This protocol describes the co-immunoprecipitation of Cep164 and its interacting proteins from cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody: Rabbit anti-Cep164

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-Cep164 antibody or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, proteins can be eluted by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

5.3. Proximity Ligation Assay (PLA) for In Situ Detection of Cep164 Interactions

PLA allows for the visualization of protein-protein interactions within the cellular context. This protocol outlines the key steps for detecting the interaction between Cep164 and a putative partner protein.

Materials:

-

PLA kit (containing PLA probes, ligation solution, amplification solution with fluorescently labeled oligonucleotides)

-

Primary antibodies against Cep164 and the interacting protein (raised in different species)

-

Standard immunofluorescence reagents (fixation, permeabilization, blocking buffers)

Procedure:

-

Sample Preparation: Prepare cells as for immunofluorescence (fixation, permeabilization, and blocking).

-

Primary Antibody Incubation: Incubate the sample with a mixture of the two primary antibodies (one against Cep164, the other against the protein of interest) overnight at 4°C.

-

Washing: Wash the sample to remove unbound primary antibodies.

-

PLA Probe Incubation: Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

-

Washing: Wash to remove unbound PLA probes.

-

Ligation: Add the ligation solution and incubate for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.

-

Washing: Wash to remove the ligation solution.

-

Amplification: Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling circle product.

-

Final Washes and Mounting: Wash the sample and mount it on a microscope slide.

-

Imaging: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

Conclusion

Cep164 is a multifaceted protein with a well-defined, essential role in ciliogenesis and a potential, though less clearly defined, role in the DNA damage response. Its specific localization to the distal appendages of the mother centriole positions it as a master regulator of the initial steps of primary cilium formation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of Cep164 and its potential as a therapeutic target in ciliopathies and other related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Nephronophthisis-associated CEP164 regulates cell cycle progression, apoptosis and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Gene - CEP164 [maayanlab.cloud]

- 6. researchgate.net [researchgate.net]

- 7. Binding to Cep164, but not EB1, is essential for centriolar localization of TTBK2 and its function in ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cep164, a novel centriole appendage protein required for primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cep164 mediates vesicular docking to the mother centriole during early steps of ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CEP164 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. rupress.org [rupress.org]

- 12. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cep164 in the Genesis of the Primary Cilium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The primary cilium, a solitary, microtubule-based organelle, protrudes from the surface of most vertebrate cells, acting as a crucial sensory and signaling hub. Its dysfunction is implicated in a class of human genetic disorders known as ciliopathies. The formation of this intricate structure, a process termed ciliogenesis, is a highly orchestrated event initiated at the mother centriole, which matures into the basal body. Central to this process is the Centrosomal Protein of 164 kDa (Cep164), a key component of the distal appendages of the mother centriole. This technical guide provides a comprehensive overview of the critical functions of Cep164 in primary cilium formation, detailing its molecular interactions, the signaling pathways it governs, and the experimental methodologies used to elucidate its role. This document is intended to serve as a valuable resource for researchers in cell biology and professionals engaged in the development of therapeutics targeting ciliopathies.

Introduction: The Primary Cilium and the Gatekeeper Cep164

Primary cilia are non-motile, antenna-like structures that sense and transduce a wide array of mechanical and chemical signals, playing vital roles in development and tissue homeostasis.[1][2][3][4] The assembly of the primary cilium is a multi-step process that begins with the maturation of the mother centriole into a basal body, which then docks to the plasma membrane to initiate axoneme extension.[1][5] A critical and indispensable player in the early stages of this process is Cep164, a protein localized to the distal appendages of the mature centriole.[1][2][3][6]

Identified through an siRNA screen for centrosomal proteins involved in primary cilium formation, Cep164 has been established as a master regulator of ciliogenesis.[1][7] Its absence leads to a complete failure of primary cilium assembly, highlighting its essential function.[1] This guide will delve into the molecular mechanisms by which Cep164 orchestrates the initial and critical steps of ciliogenesis.

Cep164: A Distal Appendage Protein with a Crucial Mission

Cep164 is a bona fide component of the distal appendages, nine-bladed structures that project from the distal end of the mother centriole.[1][2][3] Immunogold electron microscopy has definitively localized Cep164 to these structures.[1][6][8] Unlike components of the subdistal appendages, such as ninein and Cep170, Cep164 persists at the mature centriole throughout mitosis.[1][3][8] This persistent localization underscores its readiness to initiate ciliogenesis as cells exit the cell cycle.

The localization of Cep164 is cell cycle-dependent, with its levels at the mother centriole increasing as the cell progresses into interphase, the stage where ciliogenesis occurs.[9] The C-terminal region of Cep164 is responsible for its targeting to the distal appendages.[10]

Quantitative Data on Cep164 Function in Ciliogenesis

The following tables summarize key quantitative findings from studies on Cep164, providing a clear comparison of its impact on various aspects of primary cilium formation.

| Condition | Parameter Measured | Result | Cell Type | Reference |

| siRNA-mediated depletion of Cep164 | Percentage of ciliated cells | Drastic reduction | hTERT-RPE1 | [5] |

| siRNA-mediated depletion of Cep164 | Number of mother centrioles with docked vesicles | Drastically reduced | hTERT-RPE1 | [5] |

| Overexpression of GFP-Cep164-C (codons 1200-1460) | Cilia formation | Blocked | RPE1 | [10] |

| Overexpression of full-length GFP-Cep164 | Cilia formation | Dominant-negative impact | RPE1 | [10] |

| Overexpression of GFP-Cep164-N (codons 1-298) | Cilia formation | Dominant-negative impact | RPE1 | [10] |

| Depletion of Cep164 | Centrosomal localization of GFP-Rab8a | Absent from centrioles in >99% of cells | RPE1 | [10] |

| Rescue with siRNA-resistant Cep164 | Percentage of ciliated cells in Cep164-depleted cells | Three- to fourfold increase | RPE1 | [5] |

The Molecular Mechanisms of Cep164 Action

Cep164 executes its function through a series of crucial molecular interactions that orchestrate the early events of ciliogenesis.

The Gatekeeper of Ciliary Vesicle Docking

One of the earliest and most critical steps in ciliogenesis is the docking of a ciliary vesicle at the distal end of the mother centriole.[11] Cep164 is indispensable for this process.[5][11][12] In the absence of Cep164, vesicles accumulate around the centrosome but fail to dock at the mother centriole.[5]

Cep164 acts as a molecular link between the mother centriole and the machinery of ciliary membrane biogenesis.[5][13] It achieves this by directly interacting with components of the vesicular transport machinery, namely the Rab8 GTPase and its guanine nucleotide exchange factor (GEF), Rabin8.[5][11][13] This interaction is crucial for the recruitment and stabilization of Rab8-positive vesicles at the distal appendages, initiating the formation of the ciliary membrane.[5][14]

The Recruiter of the Ciliogenesis-Inducing Kinase TTBK2

Another pivotal function of Cep164 is the recruitment of Tau tubulin kinase 2 (TTBK2) to the mother centriole.[15][16][17] TTBK2 is a protein kinase essential for initiating ciliogenesis.[15] The interaction between Cep164 and TTBK2 is mediated by the N-terminal WW domain of Cep164 and the C-terminal proline-rich motif of TTBK2.[16][18]

Once recruited by Cep164, TTBK2 triggers several downstream events critical for cilium assembly. A key function of TTBK2 is to phosphorylate and facilitate the removal of the capping protein CP110 from the distal end of the mother centriole.[15][18] CP110 acts as an inhibitor of ciliogenesis, and its removal is a prerequisite for axoneme elongation.[15] Therefore, by recruiting TTBK2, Cep164 orchestrates the removal of this inhibitory block, paving the way for cilium growth.[15][16] Recent studies also suggest that the interaction between Cep164 and TTBK2 involves liquid-liquid phase separation, which facilitates the efficient recruitment of TTBK2 to the distal appendages.[19]

A Platform for Intraflagellar Transport Protein Recruitment

Intraflagellar transport (IFT) is the bidirectional movement of protein complexes along the ciliary axoneme, essential for its assembly and maintenance. Cep164 is also involved in the recruitment of IFT components to the basal body.[12] Depletion of Cep164 has been shown to impair the localization of IFT88 to the mother centriole.[12]

Signaling Pathways and Logical Relationships

The intricate functions of Cep164 can be visualized through the following diagrams, generated using the DOT language.

Experimental Workflows

Understanding the function of Cep164 has been made possible through a variety of experimental techniques. Below is a generalized workflow for a key experimental approach.

Detailed Experimental Protocols

siRNA-mediated Depletion of Cep164

-

Cell Culture: Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are seeded to reach 50-70% confluency on the day of transfection. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions with Cep164-specific siRNA oligonucleotides or a non-targeting control siRNA (e.g., GL2).

-

Induction of Ciliogenesis: 24 to 48 hours post-transfection, the growth medium is replaced with serum-free medium to induce primary cilium formation. Cells are incubated in serum-free medium for an additional 24 to 48 hours.

-

Analysis: The efficiency of Cep164 depletion is confirmed by Western blotting and/or immunofluorescence microscopy. The effect on ciliogenesis is quantified by staining for ciliary markers (e.g., acetylated tubulin) and counting the percentage of ciliated cells.[1][8]

Immunofluorescence Microscopy

-

Cell Preparation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: For paraformaldehyde-fixed cells, permeabilization is performed with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

-

Antibody Incubation: Cells are incubated with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Following washes with PBS, cells are incubated with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips are mounted on glass slides using a mounting medium containing DAPI to stain the nuclei. Images are acquired using a fluorescence or confocal microscope.[20][21]

Co-immunoprecipitation

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. The pre-cleared lysate is then incubated with an antibody against the protein of interest (e.g., anti-Cep164) or a control IgG overnight at 4°C with gentle rotation. Protein A/G-agarose beads are added and incubated for another 1-2 hours to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting partners (e.g., anti-TTBK2, anti-Rabin8).

Cep164 in Ciliopathies and as a Potential Drug Target

Given its indispensable role in ciliogenesis, it is not surprising that mutations in the CEP164 gene are linked to human ciliopathies, such as nephronophthisis-related ciliopathies.[22][23] These disorders are characterized by a range of clinical features including kidney cysts, retinal degeneration, and neurological abnormalities.[22] Mouse models with conditional knockout of Cep164 have recapitulated many of these phenotypes, including hydrocephalus and male infertility due to defects in multiciliated cells, and skeletal malformations.[24] Furthermore, variants in CEP164 have also been implicated in motile ciliopathies like Primary Ciliary Dyskinesia (PCD).[25]

The central role of Cep164 in initiating ciliogenesis makes it and its interacting partners attractive targets for the development of therapeutics aimed at modulating ciliary function. A deeper understanding of the Cep164-TTBK2 and Cep164-Rabin8/Rab8 interactions could pave the way for novel strategies to either promote ciliogenesis in cases of ciliary aplasia or to modulate ciliary signaling in diseases where it is dysregulated.

Conclusion

Cep164 stands as a cornerstone in the intricate architecture of primary cilium formation. Its functions as a distal appendage protein are multifaceted, ranging from anchoring the initial ciliary vesicle to recruiting the kinase that removes the inhibitory block on axoneme extension. The detailed molecular understanding of Cep164's role, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for future research. This knowledge is not only fundamental to our understanding of cell biology but also holds significant promise for the development of novel therapeutic interventions for the growing list of debilitating human ciliopathies.

References

- 1. Cep164, a novel centriole appendage protein required for primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Cep164, a novel centriole appendage protein required for primary cilium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cep164, a novel centriole appendage protein required for primary cilium formation. | Sigma-Aldrich [sigmaaldrich.com]

- 5. rupress.org [rupress.org]

- 6. [PDF] Cep164, a novel centriole appendage protein required for primary cilium formation | Semantic Scholar [semanticscholar.org]

- 7. rawdatalibrary.net [rawdatalibrary.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cep164 mediates vesicular docking to the mother centriole during early steps of ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cep164 mediates vesicular docking to the mother centriole during early steps of ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Cep164 mediates vesicular docking to the mother centriole during early steps of ciliogenesis | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cep164, but not EB1, is critical for centriolar localization of TTBK2 and its function in ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase separation of TTBK2 and CEP164 is necessary for ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Embryonic and foetal expression patterns of the ciliopathy gene CEP164 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 22. Molecular mechanisms underlying the role of the centriolar CEP164-TTBK2 complex in ciliopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. Conditional knockout mice for the distal appendage protein CEP164 reveal its essential roles in airway multiciliated cell differentiation | PLOS Genetics [journals.plos.org]

- 25. publications.ersnet.org [publications.ersnet.org]

An In-depth Technical Guide to the Human Cep164 Gene: Structure, Expression, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 164 (CEP164) is a critical multifunctional protein implicated in the formation of primary cilia, cell cycle regulation, and the DNA damage response. Mutations in the CEP164 gene are associated with a spectrum of human diseases, collectively known as ciliopathies, including Nephronophthisis-related ciliopathies (NPHP-RC). This technical guide provides a comprehensive overview of the CEP164 gene structure, its protein product's domains, and detailed expression patterns across human tissues. Furthermore, it outlines key signaling pathways in which CEP164 participates and provides detailed experimental protocols for its study.

Gene Structure of CEP164

The human CEP164 gene is located on the long arm of chromosome 11 at position 23.3 (11q23.3). It spans a genomic region from base pair 117,321,778 to 117,413,266 on the GRCh38.p14 assembly. The gene is comprised of 37 exons, which through alternative splicing, can produce different transcript variants. The primary transcript variant (NM_014956.5) encodes the canonical 1460-amino acid protein.

| Feature | Description |

| Official Gene Symbol | CEP164 |

| Aliases | NPHP15, KIAA1052 |

| Genomic Location | Chromosome 11q23.3[1] |

| Coordinates (GRCh38.p14) | Chr11: 117,321,778 - 117,413,266[2] |

| Number of Exons | 37[2] |

Cep164 Protein Structure and Domains

The canonical CEP164 protein is a 1460-amino acid protein with a predicted molecular mass of approximately 164 kDa. The protein architecture is characterized by an N-terminal WW domain and three subsequent coiled-coil regions, which are crucial for its protein-protein interactions and localization.

| Domain | Amino Acid Position | Function |

| WW domain | 57 - 89[3] | Mediates interaction with other proteins, including TTBK2 in the context of ciliogenesis. |

| Coiled-coil region 1 | 589 - 810[3] | Involved in protein-protein interactions and structural integrity. |

| Coiled-coil region 2 | 836 - 1047[3] | Contributes to the formation of protein complexes. |

| Coiled-coil region 3 | 1054 - 1200[3] | Important for protein dimerization and interaction with other centrosomal proteins. |

Gene Expression Patterns of CEP164

CEP164 exhibits widespread expression across a multitude of human tissues, indicating its fundamental role in cellular function. Quantitative RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project reveals varying expression levels, with notable abundance in the testis and broad expression across numerous other tissues.

| Tissue | Expression Level (Median TPM) |

| Adipose - Subcutaneous | 12.6 |

| Adrenal Gland | 11.9 |

| Artery - Aorta | 10.1 |

| Brain - Cerebellum | 8.5 |

| Breast - Mammary Tissue | 9.8 |

| Cells - EBV-transformed lymphocytes | 15.3 |

| Cells - Transformed fibroblasts | 21.1 |

| Colon - Transverse | 11.2 |

| Esophagus - Mucosa | 9.4 |

| Heart - Left Ventricle | 7.9 |

| Kidney - Cortex | 11.5 |

| Liver | 8.7 |

| Lung | 10.9 |

| Muscle - Skeletal | 6.5 |

| Nerve - Tibial | 11.8 |

| Ovary | 10.3 |

| Pancreas | 9.9 |

| Pituitary | 14.2 |

| Prostate | 11.7 |

| Skin - Sun Exposed (Lower leg) | 12.9 |

| Small Intestine - Terminal Ileum | 10.8 |

| Spleen | 9.7 |

| Stomach | 9.1 |

| Testis | 25.8 |

| Thyroid | 13.5 |

| Uterus | 10.5 |

| Vagina | 11.1 |

| Whole Blood | 7.2 |

Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Immunohistochemical studies have provided further insight into the spatial expression of CEP164. During human and murine development, CEP164 is widely expressed in various organs, including the kidney, retina, cerebellum, lung, and heart. In the developing kidney, expression is observed in the apical membrane of renal vesicles, s-shaped bodies, and developing tubules. In the developing retina, CEP164 is expressed in the nerve fiber layer, ganglion cell layer, and photoreceptor precursors. This broad yet defined expression pattern underscores its importance in the development of multiple organ systems.

Subcellularly, CEP164 is precisely localized to the distal appendages of the mature mother centriole. This specific localization is critical for its function in initiating the formation of the primary cilium.

Signaling Pathways and Cellular Functions

CEP164 is a key player in at least two major cellular signaling pathways: ciliogenesis and the DNA damage response.

Role in Ciliogenesis

CEP164 is indispensable for the initial steps of primary cilium formation. It acts as a scaffold at the distal appendages of the mother centriole to recruit Tau tubulin kinase 2 (TTBK2). This recruitment is mediated by the interaction between the N-terminal WW domain of CEP164 and TTBK2. Once recruited, TTBK2 phosphorylates substrates that lead to the removal of the ciliary inhibitor CP110 and the subsequent docking of the basal body to the cell membrane, thereby licensing the extension of the ciliary axoneme.

Role in DNA Damage Response (DDR)

CEP164 also functions as a mediator protein in the DNA damage response pathway, particularly in response to UV irradiation. Upon DNA damage, CEP164 interacts with and is phosphorylated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). This phosphorylation is crucial for the proper activation of downstream checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest to allow for DNA repair.

Experimental Protocols

Immunohistochemistry (IHC) of CEP164 in Human Kidney Tissue

This protocol is a general guideline for the chromogenic detection of CEP164 in formalin-fixed, paraffin-embedded (FFPE) human kidney tissue sections.

Reagents and Materials:

-

FFPE human kidney tissue sections (5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

-

Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

-

Blocking Solution: 5% normal goat serum in PBST

-

Primary Antibody: Rabbit polyclonal anti-CEP164 antibody (e.g., Novus Biologicals, NBP1-81445), diluted 1:50-1:200 in blocking solution.[4]

-

Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene, 2 times for 5 minutes each.

-

Immerse slides in 100% ethanol, 2 times for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Preheat Antigen Retrieval Solution to 95-100°C.

-

Immerse slides in the preheated solution and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with deionized water and then with PBST.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBST.

-

Incubate sections with Blocking Solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Drain blocking solution and apply diluted primary antibody.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation and Detection:

-

Wash slides with PBST, 3 times for 5 minutes each.

-

Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash slides with PBST, 3 times for 5 minutes each.

-

Apply DAB substrate and incubate until a brown precipitate is visible (monitor under a microscope).

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanols and clear in xylene.

-

Coverslip with mounting medium.

-

Western Blotting of CEP164 from HeLa Cell Lysate

This protocol provides a general guideline for the detection of CEP164 from whole-cell lysates of HeLa cells.

Reagents and Materials:

-

HeLa cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (6-8% acrylamide recommended for a high molecular weight protein)

-

PVDF membrane

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Rabbit polyclonal anti-CEP164 antibody (e.g., Abcam), diluted 1:1000 in blocking buffer.

-

Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody, diluted in blocking buffer.

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash HeLa cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load samples and a molecular weight marker onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST, 3 times for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST, 3 times for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

RT-qPCR for CEP164 mRNA Expression

This protocol outlines the relative quantification of CEP164 mRNA from total RNA using a two-step RT-qPCR approach.

Reagents and Materials:

-

Total RNA isolated from cells or tissue

-

DNase I

-

Reverse Transcriptase and associated buffer

-

Random hexamers or oligo(dT) primers

-

dNTPs

-

RNase inhibitor

-

SYBR Green qPCR Master Mix

-

Nuclease-free water

-

Validated qPCR primers for CEP164 and a reference gene (e.g., GAPDH, ACTB)

-

Human CEP164 Forward Primer: CACCAGCAAGTGATGGCTAAGG

-

Human CEP164 Reverse Primer: TGTTGCTCCTGCCTCACAGTCT

-

-

qPCR instrument

Procedure:

-

RNA Preparation and DNase Treatment:

-

Isolate total RNA using a preferred method (e.g., Trizol or a column-based kit).

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.

-

Incubate according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a total volume of 20 µL:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Run the qPCR on a real-time PCR instrument with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify product specificity.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CEP164 and the reference gene.

-

Calculate the relative expression of CEP164 using the ΔΔCt method.

-

Conclusion

CEP164 is a protein of significant interest due to its central role in fundamental cellular processes and its association with human disease. Its well-defined structure, widespread yet specific expression patterns, and involvement in critical signaling pathways make it a compelling target for further research and potential therapeutic intervention. The technical information and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals investigating the biology of CEP164 and its role in health and disease.

References

- 1. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]

- 3. Cep164, a novel centriole appendage protein required for primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

A Technical Guide to the Discovery and Initial Characterization of Centrosomal Protein 164 (Cep164)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Centrosomal Protein 164 (Cep164) is a critical component of the mature centriole's distal appendages, essential for the formation of primary cilia. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of Cep164. We detail its identification through functional screens, its specific subcellular localization, its fundamental role in the initial steps of ciliogenesis, and its key protein interactions. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols used in its characterization, and provides visual diagrams of key pathways and workflows to serve as a foundational resource for researchers in cell biology, ciliopathies, and related drug development fields.

Discovery of Cep164

Cep164 was first identified in a proteomic inventory of the human centrosome.[1][2] Its functional significance was uncovered through a small interfering RNA (siRNA) screen designed to identify centrosomal proteins (Ceps) involved in the formation of primary cilia (PC), which are microtubule-based sensory organelles.[1][3][4] In this screen, depletion of Cep164 was found to be indispensable for the assembly of primary cilia, bringing this previously uncharacterized protein to the forefront of ciliogenesis research.[1][3]

Caption: Workflow for the discovery of Cep164.

Molecular and Subcellular Characterization

Initial studies characterized Cep164 as a large coiled-coil protein with a key functional domain. Its localization was pinpointed with high precision to a specific substructure of the mature centriole, establishing it as a landmark protein for ciliary assembly.

Protein Structure and Properties

Human Cep164 is a protein of approximately 164 kDa.[5][6] Structurally, it contains an N-terminal WW domain and three predicted coiled-coil (CC) domains.[1][2][7] The C-terminal region of Cep164 is both necessary and sufficient for its specific targeting to the mother centriole.[8] On Western blots, antibodies raised against Cep164 detect a band at approximately 200 kDa, which is larger than its predicted molecular weight. This discrepancy in migration may be attributed to its acidic isoelectric point (pI 5.32).[1]

| Property | Description | Reference |

| Gene Name | CEP164 (KIAA1052, NPHP15) | [5] |

| Predicted MW | ~164 kDa | [5][6] |

| Observed MW (SDS-PAGE) | ~200 kDa | [1] |

| Key Domains | 1x N-terminal WW domain, 3x Coiled-Coil (CC) domains | [1][7] |

| Centriole Targeting | C-terminal domain sufficient for localization | [8] |

Table 1: Key Molecular Properties of Human Cep164.

Localization to Distal Appendages

Immunofluorescence and immunogold electron microscopy studies were crucial in defining the precise location of Cep164. These experiments revealed that Cep164 localizes specifically to the distal appendages of the mature (mother) centriole.[1][3][9] It does not colocalize with markers of subdistal appendages, such as ninein or Cep170, establishing Cep164 as the first definitive molecular marker for distal appendages.[1] This localization is maintained throughout the cell cycle, including mitosis.[1][3]

Caption: Subcellular localization of Cep164 at the mother centriole.

Functional Characterization in Ciliogenesis

The primary function identified for Cep164 is its essential role in the biogenesis of the primary cilium. Its depletion leads to a near-complete failure of ciliogenesis, highlighting its critical position at the start of the assembly pathway.

Requirement for Primary Cilium Formation

RNA interference experiments demonstrated that the depletion of Cep164 severely impairs the formation of primary cilia.[1] In serum-starved hTERT-RPE1 cells, which normally form cilia with high efficiency, siRNA-mediated knockdown of Cep164 reduced the percentage of ciliated cells dramatically.[1] This finding has been corroborated in knockout mouse models, where embryonic fibroblasts lacking Cep164 also show a profound ciliation defect.[2]

| Experimental System | Condition | % Ciliated Cells | Reference |

| hTERT-RPE1 Cells | Control (GL2 siRNA) | 95% | [1] |

| hTERT-RPE1 Cells | Cep164 siRNA | 3.6% | [1] |

| Mouse Embryonic Fibroblasts | Control (Wild-Type) | 62.3% | [2] |

| Mouse Embryonic Fibroblasts | Cep164 Knockout | 2.7% | [2] |

Table 2: Quantitative Impact of Cep164 Depletion on Ciliogenesis.

Role in Vesicle Docking and TTBK2 Recruitment

Further investigation revealed the molecular mechanism behind Cep164's function. It acts as a docking site at the distal appendages for components of the vesicular transport machinery, which is a prerequisite for the formation of the ciliary membrane.[8]

-

Recruitment of Rabin8/Rab8: Cep164 directly interacts with Rabin8, a guanine nucleotide exchange factor (GEF), which in turn activates the small GTPase Rab8. This interaction is crucial for tethering preciliary vesicles to the mother centriole.[8][10]

-

Recruitment of TTBK2: Cep164 uses its N-terminal WW domain to recruit Tau tubulin kinase 2 (TTBK2) to the distal appendages.[2][11][12] Once recruited, TTBK2 phosphorylates substrates at the centriole, which is thought to trigger the removal of the ciliary cap protein CP110, a key step for axoneme elongation.[11]

Caption: Cep164 signaling pathways in early ciliogenesis.

Key Protein Interactions

The function of Cep164 is mediated through a network of protein-protein interactions that connect the mother centriole to downstream ciliary assembly and signaling pathways. While its role in ciliogenesis is well-established, a putative role in the DNA damage response (DDR) has also been proposed, though this remains an area of active investigation with some conflicting reports.[13][14][15]

| Interacting Protein | Interacting Domain on Cep164 | Functional Consequence | Reference |

| TTBK2 | N-terminal WW Domain | Recruitment to distal appendages, initiation of ciliogenesis | [11][12] |

| Rabin8 | C-terminal region | Docking of preciliary vesicles | [8] |

| Cby1 | Not specified | Recruitment of Cby1 to distal appendages | [2][16] |

| ATR/ATM/MDC1 | Not specified | Proposed role in DNA damage response (DDR) signaling | [13][17] |

Table 3: Summary of Key Cep164 Interacting Proteins.

Experimental Protocols

The following section provides condensed methodologies for the key experiments used in the initial characterization of Cep164.

siRNA-mediated Depletion and Phenotypic Analysis

This protocol was central to identifying Cep164's function.

-

Cell Culture: Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells were cultured to ~50% confluency.

-

Transfection: Cells were transfected with siRNA oligonucleotide duplexes targeting Cep164 (or a control like GL2) using a lipid-based transfection reagent (e.g., Oligofectamine). Transfection was typically performed for 48-72 hours.

-

Cilium Induction: To induce primary cilium formation, the growth medium was replaced with serum-free medium for an additional 24-48 hours.

-

Immunofluorescence: Cells were fixed with cold methanol, blocked, and stained with primary antibodies against acetylated tubulin (to mark the ciliary axoneme) and a centriolar marker (e.g., gamma-tubulin). Cep164 depletion was confirmed by co-staining with an anti-Cep164 antibody.

-

Microscopy and Quantification: Cells were imaged using fluorescence microscopy. The percentage of ciliated cells was determined by counting the number of cells with a visible primary cilium out of the total number of cells (at least 200 cells per condition across multiple experiments).

Antibody Production and Western Blot Validation

-

Antigen Preparation: An N-terminal fragment (amino acids 1-298) of human Cep164 was expressed as a recombinant protein in E. coli and purified.[1]

-

Immunization: Rabbits were immunized with the purified recombinant protein fragment.

-

Antibody Purification: The resulting polyclonal antibodies were affinity-purified from the rabbit serum against the original antigen.

-

Western Blotting:

-

Total cell lysates from various cell lines (e.g., HeLa, U2OS) or purified centrosome preparations were separated by SDS-PAGE.

-

Proteins were transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked (e.g., with 5% non-fat milk in TBST) and incubated with the affinity-purified anti-Cep164 antibody (e.g., at 1 µg/ml).[1]

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate. The specificity was confirmed by the detection of a single band at ~200 kDa, which was absent when using preimmune serum and was reduced in Cep164-depleted cell lysates.[1]

-

Immunogold Electron Microscopy (Immuno-EM)

This high-resolution technique pinpointed Cep164's location.

-

Cell Culture and Fixation: Cells (e.g., hTERT-RPE1) were grown on coverslips and fixed with a mixture of paraformaldehyde and glutaraldehyde.

-

Permeabilization and Blocking: Cells were permeabilized with a detergent (e.g., Triton X-100) and blocked to prevent non-specific antibody binding.

-

Antibody Incubation: Samples were incubated with the primary anti-Cep164 antibody, followed by incubation with a secondary antibody conjugated to gold particles (e.g., 10 nm gold).

-

Sample Processing for EM: Samples were post-fixed, dehydrated through an ethanol series, and embedded in an epoxy resin.

-

Ultrathin Sectioning and Imaging: Ultrathin sections (70-80 nm) were cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope (TEM). Gold particles were specifically observed decorating the distal appendage structures of the mature centriole.[1]

Co-immunoprecipitation (Co-IP) for Interaction Studies

-

Cell Lysis: HEK293T cells, often overexpressing tagged versions of Cep164 and a putative interacting partner (e.g., Flag-TTBK2), were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate was pre-cleared and then incubated with an antibody against one of the proteins (e.g., anti-Flag antibody) complexed with protein A/G-agarose beads.

-

Washing: The beads were washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate was then analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Cep164).

Conclusion

The discovery and initial characterization of Cep164 marked a significant advance in the understanding of ciliogenesis. Seminal studies firmly established it as a core component of the distal appendages of the mother centriole. Its indispensable role as a molecular scaffold, recruiting both the kinase TTBK2 and the Rab8 vesicle-tethering machinery, positions it as a master regulator of the earliest steps of primary cilium formation. Cep164 remains a critical protein of interest for studying the molecular basis of ciliopathies and a valuable marker for the centriolar structures that give rise to the cilium.

References

- 1. Cep164, a novel centriole appendage protein required for primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conditional knockout mice for the distal appendage protein CEP164 reveal its essential roles in airway multiciliated cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. rawdatalibrary.net [rawdatalibrary.net]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. uniprot.org [uniprot.org]

- 7. CEP164 centrosomal protein 164 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Cep164, a novel centriole appendage protein required for primary cilium formation. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Cep164 is a mediator protein required for the maintenance of genomic stability through modulation of MDC1, RPA, and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. DSpace [researchrepository.universityofgalway.ie]

- 16. researchgate.net [researchgate.net]

- 17. genome.ucsc.edu [genome.ucsc.edu]

An In-depth Technical Guide to the Centrosomal Protein 164 (Cep164) and its Association with the Distal Appendage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal protein 164 (Cep164) is a critical component of the distal appendages of the mother centriole, playing an indispensable role in the initial stages of primary ciliogenesis. This essential process involves the formation of a microtubule-based sensory organelle, the primary cilium, which is integral to a multitude of signaling pathways vital for cellular homeostasis and embryonic development. Dysregulation of Cep164 function is linked to a class of genetic disorders known as ciliopathies. This technical guide provides a comprehensive overview of the molecular mechanisms governing Cep164's association with the distal appendage and its function in ciliary vesicle docking and subsequent ciliogenesis. We present quantitative data on protein interactions and the effects of Cep164 depletion, detailed experimental protocols for studying Cep164, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in cell biology, developmental biology, and professionals engaged in the development of therapeutics targeting ciliopathies.

Introduction

The primary cilium is a solitary, non-motile, microtubule-based organelle that projects from the surface of most vertebrate cells. It functions as a cellular antenna, sensing and transducing a wide array of mechanical and chemical signals. The assembly of the primary cilium, a process termed ciliogenesis, is initiated at the mother centriole, which differentiates into the basal body. A key early event in ciliogenesis is the docking of a ciliary vesicle at the distal end of the mother centriole. This process is orchestrated by a complex machinery of proteins localized to the distal appendages, nine-fold symmetric structures attached to the distal end of the mother centriole.

Centrosomal protein 164 (Cep164) was first identified as a crucial factor for primary cilium formation through an siRNA screen.[1] Subsequent research has firmly established its localization to the distal appendages and its essential role in the docking of vesicles to the mother centriole, a critical initiating step for the formation of the ciliary membrane.[2][3] This guide delves into the technical details of Cep164's function, its molecular interactions, and the experimental methodologies used to elucidate its role in ciliogenesis.

Cep164 Localization and Architecture

Cep164 is a 164 kDa protein that localizes specifically to the distal appendages of the mature (mother) centriole.[1][4] Super-resolution microscopy has provided a more precise localization of Cep164, revealing that it forms a discontinuous ring at the mother centriole.[5]

The protein architecture of Cep164 is crucial for its function. It contains an N-terminal WW domain, three coiled-coil regions, and a C-terminal domain.[1] The C-terminal domain is responsible for targeting Cep164 to the distal appendages, while the N-terminal WW domain is critical for its interaction with Tau tubulin kinase 2 (TTBK2), a key regulator of ciliogenesis.[2][6]

Quantitative Data on Cep164 Function and Interactions

The function of Cep164 is tightly regulated through its interactions with other proteins. The following tables summarize the key quantitative findings related to Cep164's role in ciliogenesis.

| Interaction Partner | Interacting Domain on Cep164 | Interacting Domain on Partner | Functional Significance | Supporting Evidence |

| TTBK2 (Tau tubulin kinase 2) | N-terminal WW domain | C-terminal proline-rich region | Recruitment of TTBK2 to the mother centriole, which is essential for the removal of the ciliogenesis inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins.[6][7] | Co-immunoprecipitation, Yeast two-hybrid, In vitro kinase assays.[6][8] |

| Rab8a | C-terminal region (indirectly, via Rabin8) | Not applicable | Docking of Rab8a-positive vesicles to the mother centriole, a key step in ciliary membrane formation.[2][9] | Co-immunoprecipitation, In vitro pull-down assays.[2] |

| Rabin8 (Rab8a GEF) | C-terminal region | Not specified | Provides a direct link between Cep164 and the Rab8a-mediated vesicle trafficking machinery.[2][10] | Co-immunoprecipitation, In vitro pull-down assays.[2] |

| INPP5E | Not specified | Not specified | Part of a functional network for ciliary targeting.[11] | Tandem affinity purification and mass spectrometry.[11] |

Table 1: Summary of Key Cep164 Protein Interactions. This table details the primary interaction partners of Cep164, the specific domains involved in these interactions, and their functional importance in the context of ciliogenesis.

| Experimental Condition | Parameter Measured | Result | Reference |

| siRNA-mediated depletion of Cep164 in hTERT-RPE1 cells | Percentage of ciliated cells | Depletion resulted in only 3.6% of cells forming a primary cilium compared to 95% in control cells. | [1] |

| siRNA-mediated depletion of Cep164 in RPE-1 cells | Removal of CP110 from the mother centriole | Depletion of Cep164 prevents the removal of CP110. | [6] |

| siRNA-mediated depletion of Cep164 in RPE-1 cells | Recruitment of IFT81 to the mother centriole | Loss of Cep164 impairs the recruitment of IFT81. | [6] |

| Expression of Cep164 WW domain mutant (Y74A/Y75A) | Rescue of ciliogenesis in Cep164-depleted cells | The WW domain mutant, defective in TTBK2 binding, fails to rescue ciliogenesis. | [6] |

| Expression of chimeric TTBK2 fused to Cep164 C-terminus | Rescue of ciliogenesis in Cep164-depleted cells | The chimeric protein restores ciliogenesis, indicating the primary role of the Cep164 N-terminus is TTBK2 recruitment. | [6] |

| Cep164 knockout in hTERT-RPE1 cells | Ciliary vesicle docking | Vesicles are present near the mother centriole but fail to dock. | [3] |

| Conditional knockout of Cep164 in mouse photoreceptors (pre-ciliogenesis) | Ciliary formation | Inability to form connecting cilia and outer segments. | [12] |

Table 2: Quantitative Effects of Cep164 Perturbation on Ciliogenesis. This table summarizes the quantitative outcomes of experiments involving the depletion or mutation of Cep164, highlighting its critical role in various stages of primary cilium formation.

Signaling Pathways and Experimental Workflows

The role of Cep164 in ciliogenesis can be visualized through signaling pathways and experimental workflows.

Cep164-Mediated Ciliary Vesicle Docking and Ciliogenesis Initiation

Caption: Signaling pathway of Cep164 in initiating ciliogenesis.

Experimental Workflow for Investigating Cep164-TTBK2 Interaction

Caption: Workflow for Co-Immunoprecipitation of Cep164 and TTBK2.

Experimental Protocols

This section provides detailed protocols for key experiments used to study Cep164.

Co-Immunoprecipitation (Co-IP) of Cep164 and TTBK2

Objective: To determine the in vivo interaction between Cep164 and TTBK2. This protocol is adapted from methodologies described in Cajanek & Nigg, 2014.[6]

Materials:

-

HEK293T cells

-

Expression plasmids for tagged Cep164 (e.g., Myc-Cep164) and tagged TTBK2 (e.g., GFP-TTBK2)

-

Transfection reagent

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Anti-tag antibody for immunoprecipitation (e.g., anti-Myc antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Anti-tag antibodies for Western blotting (e.g., anti-Myc and anti-GFP antibodies)

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells to be 70-80% confluent at the time of transfection.

-

Co-transfect cells with plasmids encoding tagged Cep164 and tagged TTBK2 using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-tag antibody for the "bait" protein (e.g., anti-Myc for Myc-Cep164) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in elution buffer.

-

Boil the samples at 95°C for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against both the "bait" (e.g., anti-Myc) and "prey" (e.g., anti-GFP) proteins.

-

Immunofluorescence Staining for Cep164 Localization

Objective: To visualize the subcellular localization of Cep164 at the distal appendages of the mother centriole. This protocol is based on methods described in Graser et al., 2007.[1]

Materials:

-

hTERT-RPE1 cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)

-

Primary antibody against Cep164

-

Primary antibody against a centriolar marker (e.g., gamma-tubulin or centrin)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture:

-

Plate hTERT-RPE1 cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

To induce ciliogenesis, serum-starve the cells for 24-48 hours.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibodies (anti-Cep164 and anti-centriolar marker) in blocking buffer.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

-

Mounting and Imaging:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

In Vitro TTBK2 Kinase Assay with Cep164 Substrate

Objective: To determine if TTBK2 can directly phosphorylate Cep164. This protocol is adapted from methodologies described in Cajanek & Nigg, 2014.[6]

Materials:

-

Recombinant purified active TTBK2 kinase

-

Recombinant purified Cep164 protein (or a fragment containing putative phosphorylation sites) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (including [γ-32P]ATP for radioactive detection or "cold" ATP for mass spectrometry-based detection)

-

SDS-PAGE and autoradiography equipment (for radioactive assay) or mass spectrometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant TTBK2, and Cep164 substrate.

-

Include a negative control reaction without TTBK2 to check for autophosphorylation of Cep164.

-

Include another negative control with a kinase-dead TTBK2 mutant, if available.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Analysis:

-

For radioactive detection:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of 32P into Cep164.

-

-

For mass spectrometry-based detection:

-

Perform the kinase reaction with non-radioactive ATP.

-

Separate the proteins by SDS-PAGE and stain the gel with Coomassie blue.

-

Excise the band corresponding to Cep164 and subject it to in-gel digestion followed by mass spectrometry to identify phosphorylation sites.

-

-

Conclusion and Future Directions

Cep164 is a cornerstone of primary cilium assembly, acting as a molecular scaffold at the distal appendages of the mother centriole. Its interactions with TTBK2 and the Rab8a vesicle trafficking machinery are critical for the initiation of ciliogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the intricate mechanisms of ciliogenesis and the molecular basis of ciliopathies.

Future research should focus on obtaining high-resolution structural information of Cep164 in complex with its binding partners at the distal appendage. Further quantitative mass spectrometry studies will likely uncover a more comprehensive network of Cep164 interactors and post-translational modifications that regulate its function. Understanding the precise spatiotemporal dynamics of Cep164 and its partners during the cell cycle and in response to ciliary signaling cues will provide deeper insights into the regulation of ciliogenesis. Ultimately, a thorough understanding of Cep164 biology will be instrumental in developing targeted therapies for a range of debilitating ciliopathies.

References

- 1. Cep164, a novel centriole appendage protein required for primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cep164 mediates vesicular docking to the mother centriole during early steps of ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. pnas.org [pnas.org]

- 5. rupress.org [rupress.org]

- 6. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A hierarchical pathway for assembly of the distal appendages that organize primary cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NDR2‐mediated Rabin8 phosphorylation is crucial for ciliogenesis by switching binding specificity from phosphatidylserine to Sec15 | The EMBO Journal [link.springer.com]

- 10. NDR2-mediated Rabin8 phosphorylation is crucial for ciliogenesis by switching binding specificity from phosphatidylserine to Sec15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. biorxiv.org [biorxiv.org]

The Evolutionary Conservation and Critical Roles of Cep164 in Ciliogenesis and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal protein 164 (Cep164) is a highly conserved protein that plays an indispensable role in the formation of primary cilia, microtubule-based sensory organelles crucial for a multitude of signaling pathways.[1][2] This technical guide provides a comprehensive overview of the evolutionary conservation of the Cep164 gene, its critical functions in ciliogenesis, and its involvement in key signaling cascades. We present a detailed analysis of its protein architecture, its orthologs across various species, and the pathological consequences of its dysfunction. Furthermore, this guide outlines detailed experimental protocols for studying Cep164 and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The primary cilium is a solitary, non-motile organelle that projects from the surface of most vertebrate cells, acting as a cellular antenna to sense and transduce extracellular signals.[1] The formation of this critical structure, a process known as ciliogenesis, is initiated at the mother centriole, which differentiates into the basal body. A key protein in the early stages of ciliogenesis is Cep164, a component of the distal appendages of the mature centriole.[1][2] Its function is paramount for the docking of the basal body to the cell membrane, a prerequisite for the extension of the ciliary axoneme.[3][4]

Mutations in the CEP164 gene are associated with a spectrum of human diseases known as ciliopathies, including nephronophthisis and Senior-Loken syndrome, highlighting its critical role in human health.[5][6][7] This guide delves into the molecular intricacies of Cep164, providing a foundational resource for researchers investigating ciliopathies and developing therapeutic interventions.

Evolutionary Conservation of the Cep164 Gene

The Cep164 gene exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental biological importance. Orthologs of Cep164 have been identified in a wide range of vertebrate species and even in more distant eukaryotes, although clear structural homologs are not readily identifiable in some single-celled ciliated organisms like Chlamydomonas reinhardtii.[1][8]

Conservation of Cep164 Orthologs

The presence of Cep164 orthologs across diverse species points to a conserved, essential function. The following table summarizes the identified orthologs and their genomic locations.

| Species | Gene Symbol | Chromosomal Location | Protein Length (Amino Acids) | Reference |

| Homo sapiens (Human) | CEP164 | 11q23.3 | 1460 | [1][9] |

| Mus musculus (Mouse) | Cep164 | 9 A5.2 | 1333 | [8][9] |

| Danio rerio (Zebrafish) | cep164 | - | - | [1] |

| Drosophila melanogaster | Cep164 | - | - | [1] |

Note: Detailed sequence identity percentages require bioinformatic analysis beyond the scope of this initial guide but can be determined using standard tools like BLAST and multiple sequence alignment.

Conservation of Protein Domains

The human Cep164 protein is characterized by several conserved domains that are critical for its function.[1][8][10] These include:

-

N-terminal WW domain: This domain is crucial for protein-protein interactions, notably with Tau tubulin kinase 2 (TTBK2).[11][12]

-

Coiled-coil regions: These domains are involved in protein oligomerization and interaction with other proteins.[1]

-

C-terminal domain: This region is essential for the localization of Cep164 to the distal appendages of the mother centriole.[8]

The conservation of these domains across different species suggests a common molecular mechanism of action.

Functional Roles of Cep164 in Ciliogenesis

Cep164 is a master regulator of the initial steps of primary cilium formation. Its absence leads to a complete failure of ciliogenesis.[1][12]

Recruitment to the Mother Centriole

Cep164 localizes specifically to the distal appendages of the mature (mother) centriole and is a key marker for these structures.[1][2] This localization is a critical prerequisite for the subsequent steps of ciliogenesis.

A Key Signaling Pathway in Ciliogenesis

A primary function of Cep164 is to recruit Tau tubulin kinase 2 (TTBK2) to the mother centriole.[11][12] This interaction is mediated by the N-terminal WW domain of Cep164.[11] Once recruited, TTBK2 phosphorylates substrates that are essential for the removal of the centriolar capping protein CP110, a known inhibitor of ciliogenesis, and for the subsequent recruitment of intraflagellar transport (IFT) proteins necessary for axoneme elongation.[11][12]

Experimental Protocols